molecular formula C5H6OS B046699 2,5-Dihydrothiophene-3-carbaldehyde CAS No. 113772-16-0

2,5-Dihydrothiophene-3-carbaldehyde

Cat. No. B046699
M. Wt: 114.17 g/mol
InChI Key: PZWOFHNNNQBUOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,5-Dihydrothiophene-3-carbaldehyde and related compounds involves innovative approaches that highlight the efficiency and versatility of modern organic synthesis. For instance, a novel method has been developed for the facile preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde from vinyl azides and 1,4-dithiane-2,5-diol, showcasing a highly efficient and eco-friendly manner of generating these compounds. This method provides a direct route to the desired products, suggesting a possible mechanism for the formation of 2,5-Dihydrothiophene-3-carbaldehyde derivatives (Binhui Chen et al., 2014). Another approach involves a diastereoselective nitrocyclopropanation of 2,5-dihydrothiophene-3-carbaldehydes, highlighting the synthetic versatility of these compounds (C. D. Risi et al., 2013).

Molecular Structure Analysis

The molecular structure of 2,5-Dihydrothiophene-3-carbaldehyde is characterized by its thiophene core, which imparts unique electronic and physical properties to the molecule. This structural feature is crucial for its reactivity and application in various chemical reactions. The presence of the carbaldehyde functional group further increases its reactivity, making it a valuable intermediate for the synthesis of more complex molecules.

Chemical Reactions and Properties

2,5-Dihydrothiophene-3-carbaldehyde participates in a wide range of chemical reactions, demonstrating its versatility as a synthetic intermediate. For example, its reaction with bromonitromethane under catalysis by DL-proline showcases its potential in creating novel compounds with good yields and excellent diastereoselectivities (C. D. Risi et al., 2013). Additionally, the compound's ability to undergo Suzuki-Miyaura cross-coupling reactions opens up pathways to various arylthiophene-2-carbaldehyde compounds, which have shown significant biological activities (Shaukat Ali et al., 2013).

Scientific Research Applications

  • Antibacterial and Antiurease Activities : A study on novel 4-arylthiophene-2-carbaldehyde compounds, synthesized via Suzuki-Miyaura reactions, demonstrated promising antibacterial, haemolytic, antiurease, and nitric oxide scavenging activities (Ali et al., 2013).

  • Eco-friendly Synthesis Methods : Research on a simple, efficient, and eco-friendly method for synthesizing 3,5-disubstituted-4-aminothiophene-2-carbaldehyde from vinyl azides and 1,4-dithiane-2,5-diol has been documented, offering a promising synthesis mechanism (Chen et al., 2014).

  • Optical Properties and Applications : A study on the synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines showed that these compounds have moderate to high fluorescence quantum yields, making them potential candidates for invisible ink dyes (Bogza et al., 2018).

  • Advances in Chemistry and Synthetic Applications : Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs have led to improved synthesis, biological evaluation, and synthetic applications (Hamama et al., 2018).

  • Photochemical Synthesis : Research on the photochemical synthesis of phenyl-2-thienyl derivatives, where irradiation of 5-bromo- and 5-iodo-thiophene-2-carbaldehyde or methyl ketones leads to the synthesis of 5-phenyl derivatives, has been reported. The iodine-containing compounds are more reactive and stable than those containing bromine (Antonioletti et al., 1986).

  • Organocatalytic Domino Reactions : A study on the synthesis of optically active highly functionalized tetrahydrothiophenes using organocatalytic domino reactions showed excellent enantioselectivity up to 96% ee (Brandau et al., 2006).

Safety And Hazards

2,5-Dihydrothiophene-3-carbaldehyde is classified as an irritant . It has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,5-dihydrothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS/c6-3-5-1-2-7-4-5/h1,3H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWOFHNNNQBUOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368753
Record name 2,5-dihydrothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dihydrothiophene-3-carbaldehyde

CAS RN

113772-16-0
Record name 2,5-dihydrothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Tang, AB Xia, JR Jiang, Y Wang - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
In the title compound, C12H12O2S, the asymmetric unit contains two independent molecules. The chiral C atoms of both molecules were established to be in the R configuration. In both …
Number of citations: 1 scripts.iucr.org
C De Risi, S Benetti, M Fogagnolo, V Bertolasi - Tetrahedron Letters, 2013 - Elsevier
An unprecedented domino Michael/α-alkylation reaction between 2,5-dihydrothiophene-3-carbaldehydes and bromonitromethane is presented. This process, efficiently catalyzed by DL-…
Number of citations: 10 www.sciencedirect.com
N Baricordi, S Benetti, C De Risi… - Letters in Organic …, 2009 - researchgate.net
Organocatalytic asymmetric domino sulfa-Michael/aldol condensation reactions between 1, 4-dithiane-2, 5-diol (the dimer of mercaptoacetaldehyde) and cinnamaldehydes were …
Number of citations: 17 www.researchgate.net
A Zaghi, T Bernardi, V Bertolasi… - The Journal of …, 2015 - ACS Publications
The asymmetric synthesis of functionalized nitrocyclopropanes has been achieved by a one-pot, four-step method catalyzed by (S)-diphenylprolinol TMS ether, which joins two …
Number of citations: 24 pubs.acs.org
Y Xiang, J Song, Y Zhang, DC Yang… - The Journal of Organic …, 2016 - ACS Publications
The novel catalytic promiscuity of pepsin from porcine gastric mucosa for the asymmetric catalysis of the domino thia-Michael/aldol condensation reaction in MeCN and buffer was …
Number of citations: 19 pubs.acs.org

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